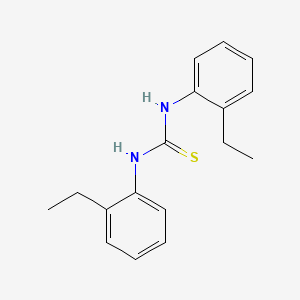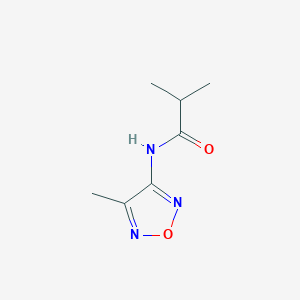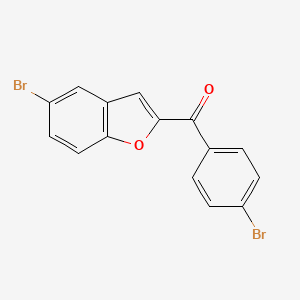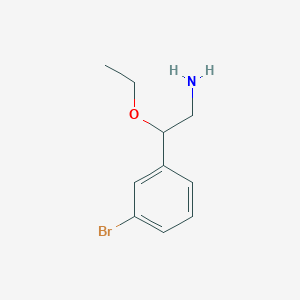
1,2-Pentanediamine, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Pentanediamine, 3-methyl- is an organic compound with the molecular formula C6H16N2. It is a clear, low-viscosity liquid that is miscible in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Pentanediamine, 3-methyl- can be synthesized through the hydrogenation of 2-methyl glutaronitrile. This process involves the use of a composite catalyst made from Raney nickel doped with ruthenium (Ru) and molybdenum (Mo). The reaction is carried out in a bubble flow reactor under controlled conditions to achieve high selectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of 1,2-Pentanediamine, 3-methyl- follows a similar synthetic route. The use of advanced catalysts and reactors ensures efficient production with minimal by-products. The process is optimized to achieve high yields and purity levels suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Pentanediamine, 3-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of various oxidation products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and acids can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted products. These products have diverse applications in different fields .
Scientific Research Applications
1,2-Pentanediamine, 3-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polyamide plastics, films, fibers, and epoxy curing agents. .
Mechanism of Action
The mechanism of action of 1,2-Pentanediamine, 3-methyl- involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s amine groups can interact with other functional groups, leading to the formation of complex structures. These interactions are crucial for its applications in polymer synthesis and other industrial processes .
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediamine:
Hexamethylenediamine: Another diamine with a longer carbon chain, used in the production of nylon-6,6.
Putrescine: A related diamine with a shorter carbon chain, known for its role in biological processes
Uniqueness
1,2-Pentanediamine, 3-methyl- is unique due to the presence of the methyl group at the 3-position, which imparts distinct chemical properties. This structural difference influences its reactivity and makes it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
3-methylpentane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-3-5(2)6(8)4-7/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
RZPLEXWIJYXQKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methylphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazinyl]acetamid e](/img/structure/B12120892.png)

![3-(Chloromethyl)-4,5-dihydrobenzo[g][1,2]benzoxazole](/img/structure/B12120907.png)



![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[(E)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12120940.png)

![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)

![2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B12120964.png)
![2-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzamide](/img/structure/B12120965.png)

